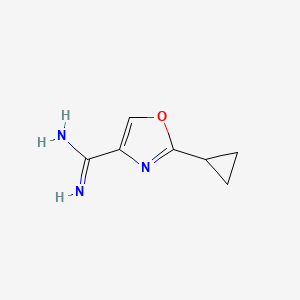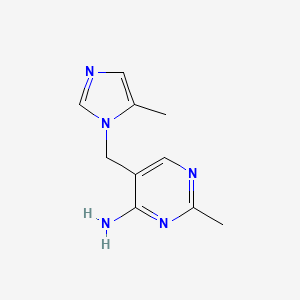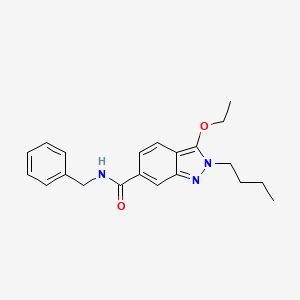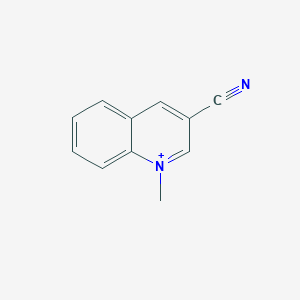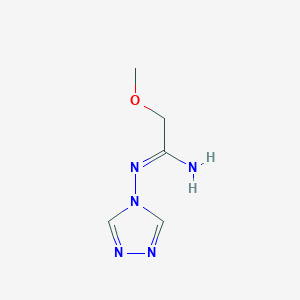
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide typically involves the reaction of 2-methoxyacetimidamide with 4H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .
Aplicaciones Científicas De Investigación
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Used in the synthesis of pharmaceuticals.
4-methoxyphenyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Investigated for its antimicrobial activity .
Uniqueness
2-Methoxy-N-(4H-1,2,4-triazol-4-yl)acetimidamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Propiedades
Fórmula molecular |
C5H9N5O |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
2-methoxy-N'-(1,2,4-triazol-4-yl)ethanimidamide |
InChI |
InChI=1S/C5H9N5O/c1-11-2-5(6)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H2,6,9) |
Clave InChI |
JZTAWUBVFOPSBC-UHFFFAOYSA-N |
SMILES isomérico |
COC/C(=N/N1C=NN=C1)/N |
SMILES canónico |
COCC(=NN1C=NN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


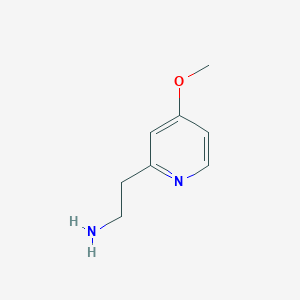
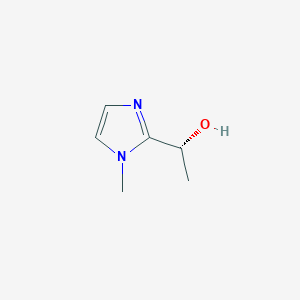
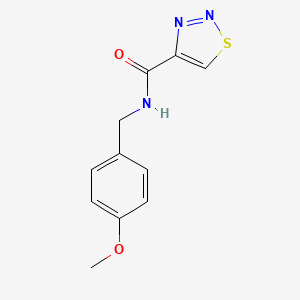

![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
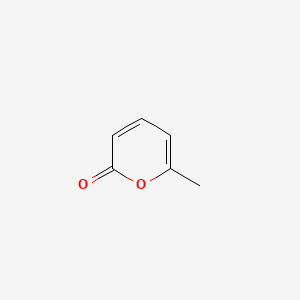
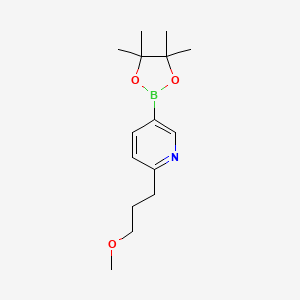
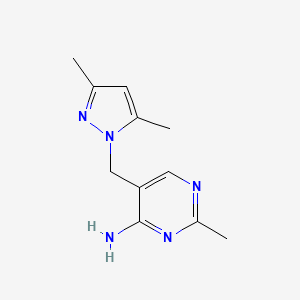
![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
